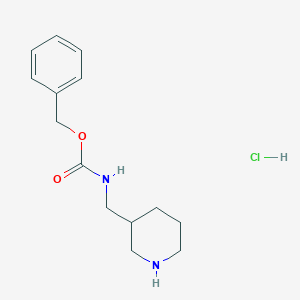

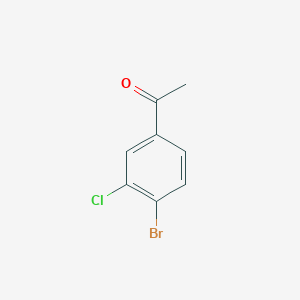

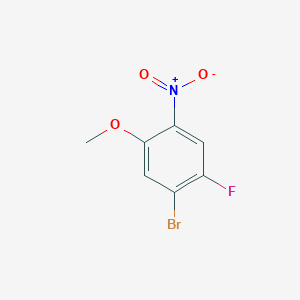

![molecular formula C7H12N2O2 B1292079 3-Oxa-1,8-diazaspiro[4.5]decan-2-one CAS No. 945947-99-9](/img/structure/B1292079.png)

3-Oxa-1,8-diazaspiro[4.5]decan-2-one

説明

Synthesis and Antitumor Activity

The synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was achieved using 4-aminophenol and α-glycolic acid or lactic acid as starting materials. The key step involved metal-catalyzed oxidative cyclization. These compounds were tested for their antitumor activity against various human cancer cell lines, with some showing moderate to potent activity. Compounds 11b and 11h were particularly potent against the A549 lung cancer cell line, while 11d, 11h, and 11k were effective against the MDA-MB-231 breast cancer cell line. Compound 11h emerged as a promising candidate for further development due to its effectiveness across multiple cell lines .

Synthetic Studies Towards Diazaspiroketal Frameworks

Attempts to synthesize 4,10-diaza-1,7-dioxaspiro[5.5]undecanes from 1,3-dichloroacetone and solketal derivatives were made. The process involved the preparation of a bis-substituted dihydroxy-protected oxime, followed by acidic deprotection–spiroacetalization. Although the target diazaspiroketal framework was not achieved, the conditions led to the formation of 3-aza-6,8-dioxabicyclo[3.2.1]octan-2-one and 2H-1,4-oxazin-3(4H)-one in good yields .

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions at the 8 position were synthesized and screened for antihypertensive activity. Compounds with 4-ethyl substitution and those designed as mixed alpha- and beta-adrenergic receptor blockers showed blood pressure-lowering effects. However, they did not exhibit beta-adrenergic blocking activity. Compounds 8 and 29 were identified as alpha-adrenergic blockers, with 29 being an alpha 2-adrenoceptor antagonist and 8 leaning towards alpha 1-adrenoceptor antagonism .

Synthesis of Triaryl Diazaspiro[5.5]undecane Diones

A number of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones were synthesized from the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acids. The structures of these compounds were confirmed through various analytical methods, including NMR and mass spectrometry .

Inhibitory Effect on Neural Ca-Uptake

Novel 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were synthesized and evaluated for their inhibitory action on Ca-uptake into cerebrocortical synaptosomes and protection against triethyltin-induced brain edema. Some compounds showed potent inhibitory action and remarkable protection/restoring activity against learning and memory deficits induced by various agents. These effects are thought to be related to their actions on intracellular Ca2+ and Na+ movements. One compound, RGH-2716 or TDN-345, was selected for further preclinical development .

Oxidative Cyclization of Olefinic Precursors

The synthesis of azaspiro[4.5]decane systems was described, including the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and related compounds from D,L-pipecolic acid derivatives. The stereoselectivity of the intramolecular cyclization process was also discussed .

Cycloaddition of Methylenelactams with Nitrones

Two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives were obtained from a stereospecific [3+2] cycloaddition of methylenelactams with nitrones. The resulting compounds displayed different conformations of the isoxazolidine rings, affecting the positioning of substituents .

科学的研究の応用

Soluble Epoxide Hydrolase Inhibition and Chronic Kidney Disease Treatment

The compound 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, closely related to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, has been identified as a highly potent soluble epoxide hydrolase (sEH) inhibitor. These compounds, particularly compound 19, have shown excellent sEH inhibitory activity and bioavailability. They have been tested as orally active agents for treating chronic kidney diseases, demonstrating significant potential in reducing serum creatinine in rat models of anti-glomerular basement membrane glomerulonephritis (Kato et al., 2014).

Novel Spirocyclic Compounds in Natural Products

Two new spirocyclic compounds, including 8-oxo-1-oxa-3,9-diazaspiro[4.6]undec-2-ene, were isolated from the whole plants of Gymnotheca involucrata C.Pei. The discovery of these compounds, which are structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one, adds to the diversity of naturally occurring spirocyclic compounds and provides a basis for further chemical and pharmacological studies (Ya-mei Zhang et al., 2018).

T-Type Calcium Channel Antagonism

In the realm of neurological research, compounds structurally similar to 3-Oxa-1,8-diazaspiro[4.5]decan-2-one were hypothesized to effectively approximate a T-type pharmacophore model, leading to the synthesis and identification of potent T-type calcium channel inhibitors. This discovery opens pathways for the development of therapeutic agents targeting conditions modulated by T-type calcium channels (Fritch & Krajewski, 2010).

作用機序

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

特性

IUPAC Name |

3-oxa-1,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFDAMYVQYIFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12COC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxa-1,8-diazaspiro[4.5]decan-2-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

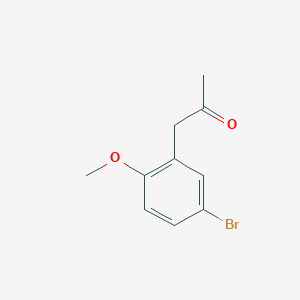

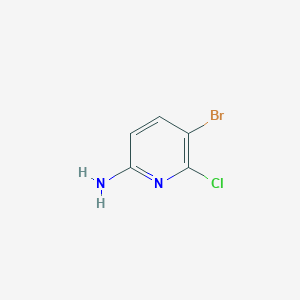

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)

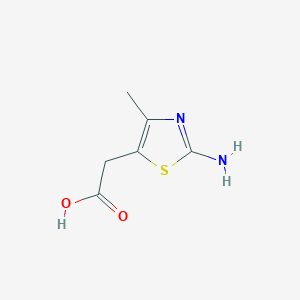

![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)